Cas no 13849-96-2 (17alpha(h),21alpha(h)-hopane)

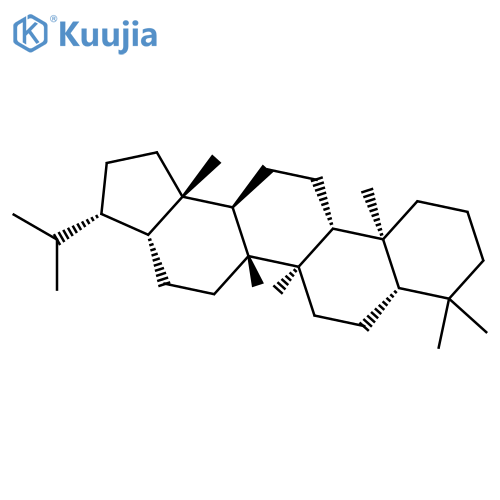

17alpha(h),21alpha(h)-hopane structure

商品名:17alpha(h),21alpha(h)-hopane

17alpha(h),21alpha(h)-hopane 化学的及び物理的性質

名前と識別子

-

- 17alpha(h),21alpha(h)-hopane

- 17α(H),21ß(H)-Hopane

- 17α(H),21β(H)-Hopane solution

- (17α)-A'-neo-gammacerane

- 17ALPHA(H),21BETA(H)-HOPANE

- 17alpha(H),21beta(H)-Hopane solution

- 17α(H),21ß(H)-Hopane100µg

- 17α(H),21β(H)-Hopane

- 17α(H)-21β(H)-hopane

- 17α,21β-hopane

- 17α[H]-21β[H]-hopane

- 17α-hopane

- α-Hopan

- (17α)-Hopane

- (17α)-A'-Neogammacerane

-

- MDL: MFCD16660343

- インチ: InChI=1S/C30H52/c1-20(2)21-12-17-27(5)22(21)13-18-29(7)24(27)10-11-25-28(6)16-9-15-26(3,4)23(28)14-19-30(25,29)8/h20-25H,9-19H2,1-8H3

- InChIKey: ZRLNBWWGLOPJIC-SUWMKODTSA-N

- ほほえんだ: CC(C)C1CCC2(C)C1CCC1(C)C2CCC2C3(C)CCCC(C)(C)C3CCC12C

計算された属性

- せいみつぶんしりょう: 412.40700

- どういたいしつりょう: 412.406902

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 0

- 重原子数: 30

- 回転可能化学結合数: 1

- 複雑さ: 688

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 9

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 11.5

- トポロジー分子極性表面積: 0

じっけんとくせい

- 密度みつど: 0.925

- ふってん: 457.4°Cat760mmHg

- フラッシュポイント: 華氏温度:10.4°f< br / >摂氏度:-12°C< br / >

- 屈折率: 1.498

- PSA: 0.00000

- LogP: 9.13390

- 濃度: 0.1 mg/mL in isooctane

17alpha(h),21alpha(h)-hopane セキュリティ情報

-

記号:

- シグナルワード:Danger

- 危害声明: H225-H304-H315-H336-H410

- 警告文: P210-P261-P273-P301+P310-P331-P501

- 危険物輸送番号:UN 1262 3/PG 2

- WGKドイツ:2

- 危険カテゴリコード: 11-38-50/53-65-67

- セキュリティの説明: S60

- 福カードFコード:10-23

-

危険物標識:

- リスク用語:R11

- セキュリティ用語:S60-61-62

- ちょぞうじょうけん:2-8°C

17alpha(h),21alpha(h)-hopane 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 90656-1ML |

17alpha(h),21alpha(h)-hopane |

13849-96-2 | 1ml |

¥32065.14 | 2023-10-21 | ||

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 90656-1ML |

13849-96-2 | 1ML |

¥29084.03 | 2023-01-15 |

17alpha(h),21alpha(h)-hopane 関連文献

-

Ayrat M. Dimiev,Ayrat Gizzatov Chem. Commun., 2013,49, 2613-2615

-

Gilles Montavon,Bernd Grambow New J. Chem., 2003,27, 1344-1352

-

Zeinab Salehi,Reza Kowsari-Esfahan,Mohammad Ali Shokrgozar Biomater. Sci., 2018,6, 1664-1690

-

Chiara Annoni,Tamaki Endoh,Dziyana Hnedzko,Eriks Rozners Chem. Commun., 2016,52, 7935-7938

13849-96-2 (17alpha(h),21alpha(h)-hopane) 関連製品

- 16207-81-1(1,2 Dimethyl Adamantane (Mixture of Disastereomers))

- 1687-34-9(1-Ethyl-3-methyladamantane)

- 702-79-4(1,3-Dimethyladamantane)

- 707-35-7(1,3,5-Trimethyladamantane)

- 768-91-2(1-Methyl Adamantane)

- 2825-83-4(ENDO-TETRAHYDRODICYCLOPENTADIENE)

- 17161-33-0(Cyclohexane,1,1'-(3,7,12,16-tetramethyl-1,18-octadecanediyl)bis[2,2,6-trimethyl-)

- 2825-82-3(Octahydro-exo-4,7-methano-1h-indene)

- 352218-35-0(4-Tert-butyl-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide)

- 2229199-51-1(4-(2-methyloxolan-3-yl)-1,3-oxazolidin-2-one)

推奨される供給者

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬